4-amino-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a combination of oxadiazole and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,2,4-oxadiazole derivatives
- 4-Nitro-1,2,5-oxadiazole derivatives
- 3,4,5-Trimethoxybenzoic acid derivatives
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of oxadiazole and benzamide structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H19N5O6 |
---|---|
Molecular Weight |
365.34 g/mol |
IUPAC Name |
4-amino-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H19N5O6/c1-23-9-6-8(7-10(24-2)12(9)25-3)14(21)17-4-5-18-15(22)11-13(16)20-26-19-11/h6-7H,4-5H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22) |
InChI Key |
TVKNNKMPWPBTJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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